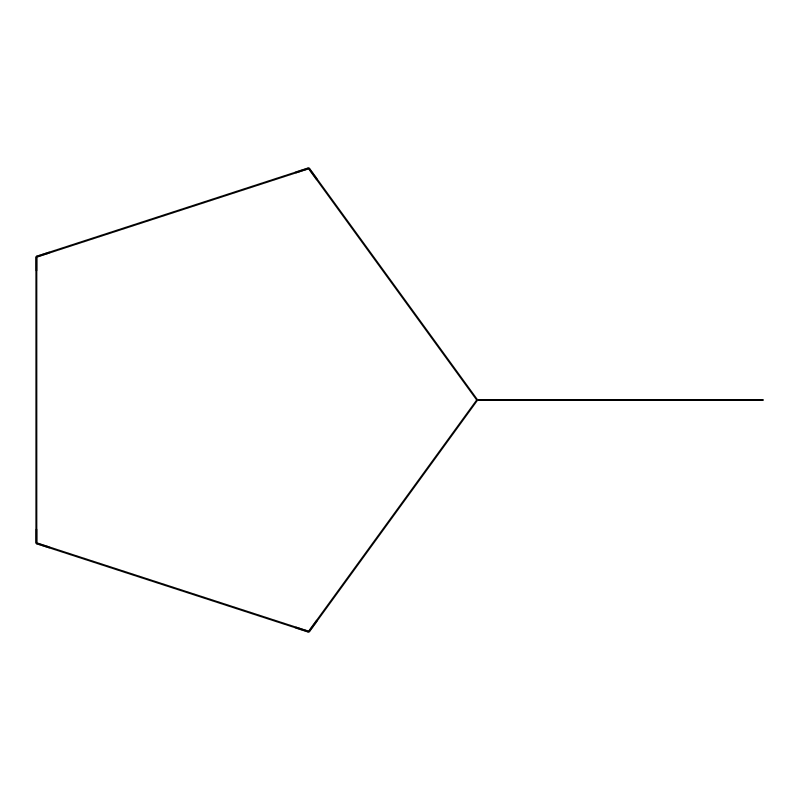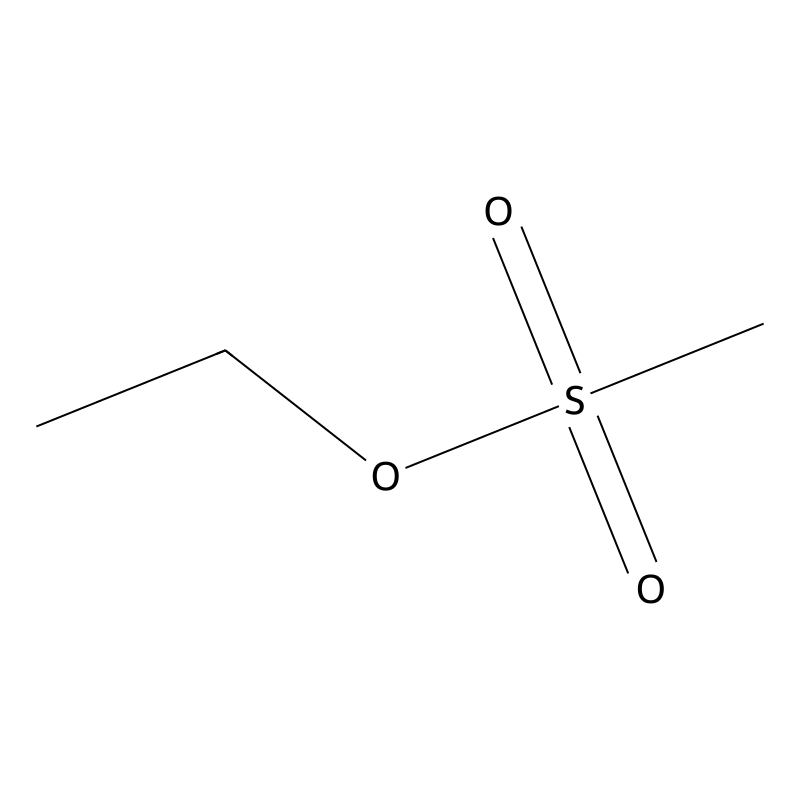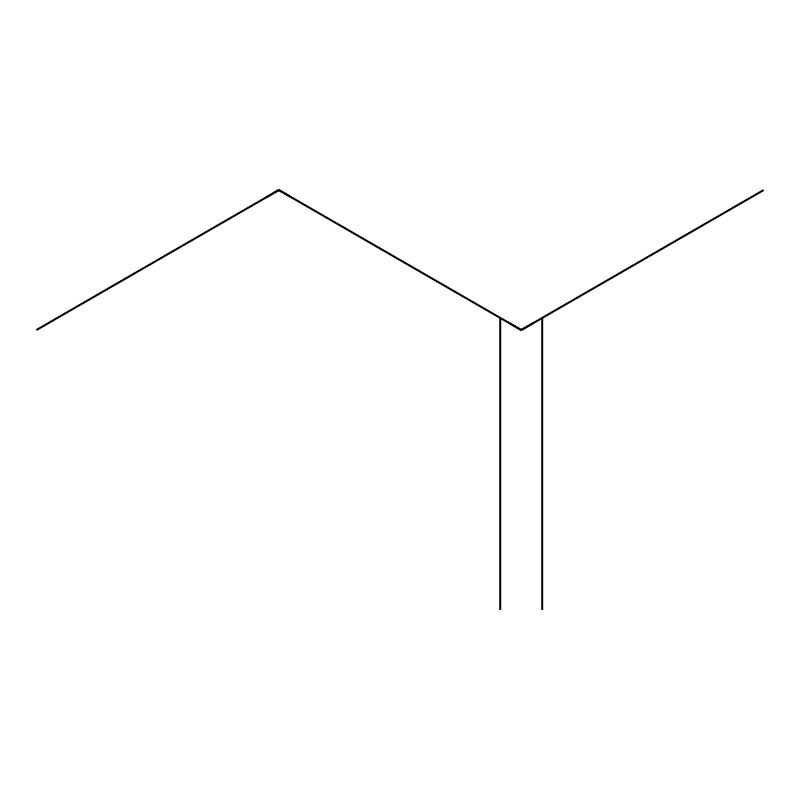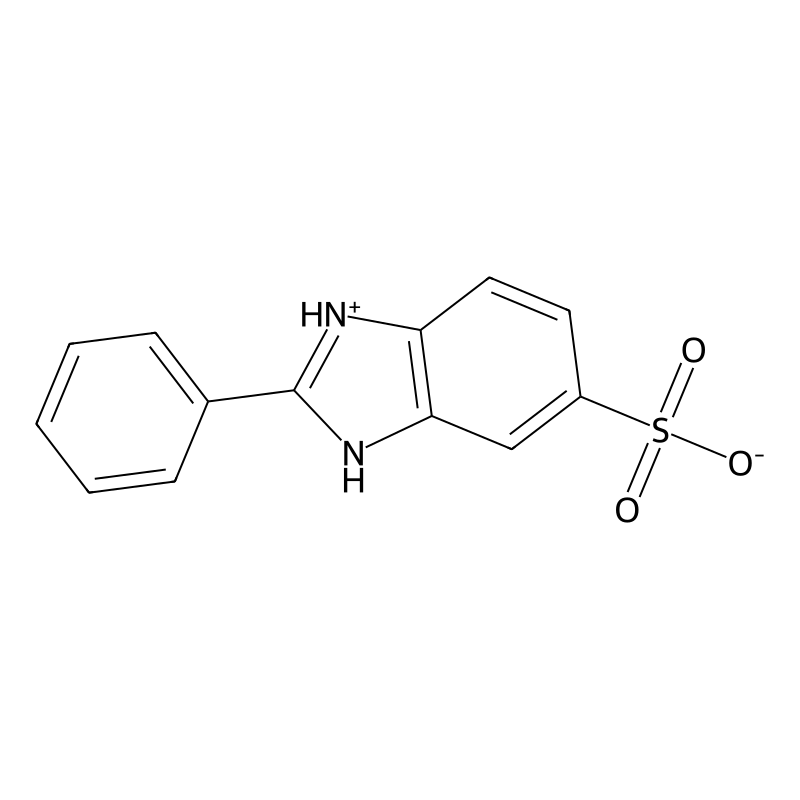Organic Pollutant Standards
CAS No.:96-37-7
Molecular Formula:C6H12
Molecular Weight:84.16 g/mol
Availability:
In Stock
CAS No.:62-50-0
Molecular Formula:C3H8O3S
Molecular Weight:124.16 g/mol
Availability:
In Stock
CAS No.:563-46-2
Molecular Formula:C5H10
Molecular Weight:70.13 g/mol
Availability:
In Stock
CAS No.:104-83-6
Molecular Formula:C7H6Cl2
Molecular Weight:161.03 g/mol
Availability:
In Stock
CAS No.:110-71-4
Molecular Formula:C4H10O2
C4H10O2
CH3OCH2CH2OCH3
C4H10O2
CH3OCH2CH2OCH3
Molecular Weight:90.12 g/mol
Availability:
In Stock
CAS No.:27503-81-7
Molecular Formula:C13H10N2O3S
Molecular Weight:274.30 g/mol
Availability:
In Stock





